7-(4-Benzylpiperazin-1-yl)-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
The compound you mentioned belongs to a class of compounds known as pyrazolopyrimidines. Pyrazolopyrimidines are aromatic heterocyclic compounds that contain a pyrazole ring fused to a pyrimidine ring . They are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through multi-step processes involving substitution reactions, reduction reactions, and acylation .Molecular Structure Analysis
The molecular structure of similar compounds often involves a pyrazolopyrimidine core, with various functional groups attached. These can include benzylpiperazine groups, isopropyl groups, and phenyl groups . The exact structure would need to be confirmed through techniques such as X-ray crystallography .Chemical Reactions Analysis
Pyrazolopyrimidines can undergo a variety of chemical reactions, depending on the functional groups present. They can participate in substitution reactions, reduction reactions, and acylation reactions, among others .Scientific Research Applications
- In Vitro Antimicrobial Screening : These compounds demonstrated significant antibacterial and antifungal activity, comparable to standard drugs. Their effectiveness against microbial pathogens makes them promising candidates for drug development .
- Unexpected Improvements : Piperazine-containing derivatives often exhibit improved properties, such as antibacterial, antimalarial, and antifungal effects. The 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one series exemplifies this trend .
- Correlation with Experimental Potency : Genetic algorithm scores correlated well with the actual inhibitory potency of the derivatives .
- A2A Adenosine Receptor Binding : The compound 2-(furan-2-yl)-N5-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine exhibited high binding affinity (Ki = 8.62 nM) and inverse agonist potency (IC50 = 7.42 nM) for the hA2A adenosine receptor .
Antimicrobial Activity
Bioactivity Enhancement via Piperazine Moiety
Molecular Modeling and Docking Studies
Thiazolo[5,4-d]pyrimidine Derivatives
Pyrazole and Pyrazolo[1,5-a]pyrimidine Series
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit significant antimicrobial activity . Therefore, it is plausible that this compound may also target microbial cells or enzymes involved in microbial metabolic pathways.
Mode of Action
Based on the antimicrobial activity of similar compounds , it can be hypothesized that this compound may interact with its targets, leading to inhibition of essential microbial processes, thereby exerting its antimicrobial effects.
Biochemical Pathways
Given the antimicrobial activity of similar compounds , it is plausible that this compound may interfere with essential microbial metabolic pathways, leading to inhibition of microbial growth and proliferation.
Result of Action
Based on the antimicrobial activity of similar compounds , it can be hypothesized that this compound may lead to inhibition of microbial growth and proliferation, thereby exerting its antimicrobial effects.
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-(4-benzylpiperazin-1-yl)-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5/c1-20(2)24-17-25(30-15-13-29(14-16-30)19-21-9-5-3-6-10-21)31-26(28-24)23(18-27-31)22-11-7-4-8-12-22/h3-12,17-18,20H,13-16,19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNMOEAUGMPIGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CC4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Benzylpiperazin-1-yl)-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidine |
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